1-(2,5-dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol
Description
This compound features a 2,5-dimethoxyphenyl group linked via an ethanol bridge to a 4-(3-methylphenyl)piperazine moiety. The dimethoxy substitution on the phenyl ring enhances lipophilicity, while the ethanol group may contribute to hydrogen bonding and solubility. Piperazine derivatives are well-documented in medicinal chemistry for their affinity to serotonin receptors (e.g., 5-HT6), though structural variations critically influence selectivity and potency .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-16-5-4-6-17(13-16)23-11-9-22(10-12-23)15-20(24)19-14-18(25-2)7-8-21(19)26-3/h4-8,13-14,20,24H,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVZCWMRCDOUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(C3=C(C=CC(=C3)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved by reacting a suitable amine with a dihaloalkane.
Attachment of the phenyl groups: The phenyl groups can be introduced through nucleophilic substitution reactions.
Introduction of the methoxy groups: Methoxy groups can be added via methylation reactions using reagents like methyl iodide.
Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to minimize costs and maximize yield. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for various conditions.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Key Structural Differences and Similarities
The table below highlights critical structural features and biological data (where available) for the target compound and analogues:
*Calculated based on formula C20H26N2O3.
Impact of Substituent Patterns
Phenyl Ring Substitutions :
- The 2,5-dimethoxy groups in the target compound increase lipophilicity compared to 3-methoxy (BJ01480) or 3-methyl () analogues. This may enhance membrane permeability but reduce aqueous solubility .
- In , 2-methoxy on the piperazine-linked phenyl ring (compound 4j) combined with a naphthalenesulfonyl-indole group achieves high 5-HT6 receptor affinity (pKi = 7.83), suggesting bulky hydrophobic groups improve binding .
- Functional Groups: Ethanol vs. Sulfonyl/Ketone: Ethanol (target and 4j) may improve solubility over sulfonyl or ketone groups () but could reduce receptor affinity due to less direct hydrophobic interactions. Piperazine Linkers: Analogues with extended scaffolds (e.g., pyrido-pyrimidinone in ) show divergent biological targets, emphasizing the role of the core structure in receptor selectivity .
Hypothesized Pharmacological Profiles
- Target Compound : The 2,5-dimethoxy group may favor interactions with serotonin receptors (similar to 5-HT6 antagonists in ), but the absence of a sulfonyl or indole group might limit potency compared to 4j .
- Sulfonyl-Containing Analogues : Compounds like 4j and ’s acetamide derivative likely exhibit prolonged metabolic stability due to sulfonyl groups but may face challenges in blood-brain barrier penetration .
Biological Activity
1-(2,5-Dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol is a complex organic molecule belonging to the phenylpiperazine class. This compound has garnered interest due to its potential pharmacological activities, particularly its interactions with dopamine receptors, which are critical in various neurological and psychiatric conditions.
Chemical Structure and Properties
The compound's IUPAC name is 1-(2,5-dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol, and it has a molecular formula of C21H28N2O3. Its structure includes a piperazine ring and methoxy substitutions that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O3 |
| Molecular Weight | 356.46 g/mol |
| IUPAC Name | 1-(2,5-dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol |
| CAS Number | 1251622-24-8 |
Biological Activity Overview
Research indicates that compounds similar to 1-(2,5-dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol often exhibit significant interactions with dopamine receptors, particularly the D3 receptor. These interactions can lead to various pharmacological effects, including modulation of mood and cognition.
The biological activity is primarily attributed to the compound's ability to act as a selective agonist for the D3 dopamine receptor. Studies have shown that it promotes β-arrestin translocation and G protein activation, which are critical pathways in receptor signaling.
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of this compound and its analogs:
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Dopamine Receptor Interaction :
- The compound has been shown to possess an EC50 value of approximately 710 nM for D3R-mediated β-arrestin recruitment, indicating its efficacy as an agonist at this receptor while demonstrating minimal activity at D2R .
- It antagonizes D2 receptor activity with an IC50 of 16 µM, suggesting a selective profile that could be beneficial in treating disorders characterized by dopaminergic dysregulation.
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Comparative Analysis with Analog Compounds :
- A comparative study of various analogs indicated that modifications in the piperazine core and aryl groups significantly influence receptor selectivity and potency.
- For instance, compounds with different methoxy substitutions showed varied degrees of agonistic and antagonistic properties across D2R and D3R .
Case Studies
A notable case study involved the synthesis and evaluation of over 100 analogs based on the phenylpiperazine scaffold. The findings revealed that specific substitutions could enhance selectivity for the D3 receptor while reducing unwanted side effects associated with D2 receptor activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
